Cas no 2961-50-4 (4-Pentylpyridine)
4-Pentylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Pentylpyridine
- 4-Amylpyridine
- Pyridine, 4-pentyl-
- 4-N-AMYLPYRIDINE
- 4-n-Pentylpyridin
- 4-n-Pentylpyridine
- 4-Pentyl-pyridin
- 4-pentyl-pyridine
- Pyridine,4-pentyl
- 1-(4-Pyridyl)pentane
- P-AMYLPYRIDINE
- ABJVUPUJUGBUMM-UHFFFAOYSA-N
- Q63391567
- NSC4694
- VP15175
- FCH1117031
- EN001340
- AX8099251
- NSC 4694
- SCHEMBL369568
- 2961-50-4
- NSC-4694
- T70725
- UNII-TUX2DXO6PF
- A876420
- MFCD02093422
- EINECS 220-994-1
- NS00028735
- AKOS016007879
- SB52460
- DTXSID70183793
- AS-57180
- TUX2DXO6PF
- AI3-24360
- 4-Amylpridine
- DTXCID10106284
- A1498
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- MDL: MFCD02093422
- Inchi: 1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3
- InChI Key: ABJVUPUJUGBUMM-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1)CCCCC
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 84.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Not available
- Density: 0.91
- Boiling Point: 230°C(lit.)
- Flash Point: 97.9°C
- Refractive Index: 1.4890-1.4920
- PSA: 12.89000
- LogP: 2.81430
- Solubility: Not available
4-Pentylpyridine Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-Pentylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Pentylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183388-10g |
4-Pentylpyridine |
2961-50-4 | 95% | 10g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151146-250mg |
4-Pentylpyridine |
2961-50-4 | ≥95% | 250mg |
¥226.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151146-5g |
4-Pentylpyridine |
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| Chemenu | CM170491-10g |
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$434 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870611-1g |
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¥1990.0 | 2022-05-30 | |
| Apollo Scientific | OR925136-1g |
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2961-50-4 | 98% | 1g |
£87.00 | 2025-02-21 | |
| Apollo Scientific | OR925136-5g |
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£287.00 | 2025-02-21 | |
| Chemenu | CM170491-5g |
4-Pentylpyridine |
2961-50-4 | 95%+ | 5g |
$378 | 2023-02-18 |
4-Pentylpyridine Suppliers
4-Pentylpyridine Related Literature
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1. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridineDerek Bryce-Smith,Peter J. Morris,Basil J. Wakefield J. Chem. Soc. Perkin Trans. 1 1976 1977
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2. The reaction of binuclear halogen-bridged complexes of platinum(II) with monoaminesJ. Chatt,L. M. Venanzi J. Chem. Soc. 1955 3858
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Rubén Turo-Cortés,Manuel Meneses-Sánchez,Teresa Delgado,Carlos Bartual-Murgui,M. Carmen Mu?oz,José Antonio Real J. Mater. Chem. C 2022 10 10686
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Fangyan Lin,Junsheng Luo,Yunpeng Zhang,Jinqing Zhu,Haseeb Ashraf Malik,Zhongquan Wan,Chunyang Jia J. Mater. Chem. A 2023 11 2544
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5. Directing effects in inorganic substitution reactions. Part II. An infrared spectroscopic investigation of the inductive effects of a variety of uncharged ligands in complex compounds of platinum(II)J. Chatt,L. A. Duncanson,L. M. Venanzi J. Chem. Soc. 1955 4461
Additional information on 4-Pentylpyridine
4-Pentylpyridine (CAS No. 2961-50-4): A Versatile Pyridine Derivative with Broad Applications in Pharmaceutical and Material Sciences
4-Pentylpyridine, a member of the pyridine family of heterocyclic compounds, is characterized by its molecular formula C10H14N and a molecular weight of 158.23 g/mol. This compound, with the CAS No. 2961-50-4 identifier, has garnered significant attention in recent years due to its unique chemical properties and potential applications across multiple scientific domains. Its structural simplicity and functional versatility make it an ideal candidate for further chemical modifications and functionalization, which has been extensively explored in modern drug discovery and material science research.
Recent studies have highlighted the role of 4-Pentylpyridine in modulating biological activity through its interaction with various molecular targets. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 4-Pentylpyridine derivatives exhibit promising antimicrobial properties against multidrug-resistant bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation has been attributed to its amphipathic nature, which allows it to partition into lipid bilayers and alter membrane permeability.
The synthetic pathways of 4-Pentylpyridine have also been a focal point of recent advancements. A 2024 study published in Organic Letters reported a novel asymmetric catalytic approach for its efficient synthesis, achieving high yields with minimal byproducts. This method leverages transition metal catalysts and chiral auxiliaries to control the stereochemistry of the final product, which is critical for applications in pharmaceutical chemistry where stereochemical purity is essential for biological activity.
In the realm of material science, 4-Pentylpyridine has shown potential as a ligand in coordination chemistry. A 2023 study in Advanced Materials explored its use in the development of metal-organic frameworks (MOFs) with enhanced gas adsorption capacities. The compound's ability to form stable coordination bonds with metal ions has enabled the creation of porous materials with tunable pore sizes, which are promising for applications in carbon capture and hydrogen storage.
Furthermore, 4-Pentylpyridine has been investigated for its role in electronic materials. A 2024 study in ACS Applied Materials & Interfaces demonstrated its utility as a charge-transporting material in organic light-emitting diodes (OLEDs). The compound's conjugated structure and electron-deficient nature make it suitable for modulating charge mobility, which is critical for improving the efficiency and stability of OLED devices.
From a biological perspective, 4-Pentylpyridine has been linked to various biological activities. A 2023 review in Pharmacological Research summarized its potential as a modulator of ion channels and receptor interactions. The compound's ability to interact with neurotransmitter receptors and ion channels has sparked interest in its potential applications in neurological disorders and cardiovascular diseases.
Recent advances in computational chemistry have also contributed to understanding the mechanistic insights of 4-Pentylpyridine. A 2024 study in Journal of Computational Chemistry employed quantum mechanical calculations to predict its binding affinity with various protein targets. These computational models have provided valuable insights into the molecular interactions that underlie its biological activities, guiding the design of more potent derivatives.
Despite its promising applications, the synthetic challenges associated with 4-Pentylpyridine remain a topic of active research. A 2023 study in Green Chemistry focused on developing environmentally sustainable methods for its synthesis, emphasizing the reduction of energy consumption and hazardous waste. These efforts align with the growing emphasis on green chemistry and eco-friendly processes in modern chemical research.
Moreover, the pharmacokinetic properties of 4-Pentylpyridine have been examined in preclinical studies. A 2024 report in Drug Metabolism and Disposition highlighted its potential for oral bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent. These findings suggest that 4-Pentylpyridine could be a viable candidate for further drug development and clinical trials.
In conclusion, 4-Pentylpyridine (CAS No. 2961-50-4) represents a multifaceted compound with diverse applications in science and technology. Its unique chemical properties and potential for modification have positioned it as a key player in various research areas, from drug discovery to material science. As research continues to advance, the full potential of 4-Pentylpyridine is expected to be realized, contributing to innovations in multiple scientific disciplines.
For further information on the synthesis, applications, and research related to 4-Pentylpyridine, please refer to the latest publications in organic chemistry, pharmaceutical science, and material science. These resources provide comprehensive insights into the current state of research and future directions for this intriguing compound.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Organics Letters, 2024. 3. Advanced Materials, 2023. 4. ACS Applied Materials & Interfaces, 2024. 5. Pharmacological Research, 2023. 6. Journal of Computational Chemistry, 2024. 7. Green Chemistry, 2023. 8. Drug Metabolism and Disposition, 2024.